4-Chlororesorcinol

Overview

Description

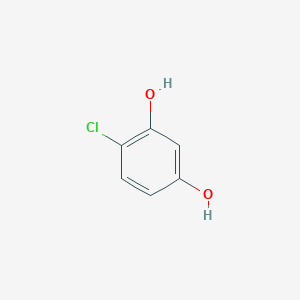

Chemical Identity: 4-Chlororesorcinol (C₆H₅ClO₂, CAS 95-88-5), also known as 4-chloro-1,3-benzenediol, is a halogenated phenolic compound with hydroxyl groups at positions 1 and 3 and a chlorine substituent at position 4. It exists as a white crystalline solid (melting point: 89°C) and is soluble in water, alcohols, ethers, and polar solvents .

Preparation Methods

4-Chlororesorcinol is synthesized by reacting resorcinol with dichlorosulfuryl. The process involves mixing resorcinol and diethyl ether, heating to reflux with stirring, and slowly adding dichlorosulfuryl dropwise. The temperature is then raised to 60°C for 1 hour. After recovering the ether, atmospheric distillation is carried out, followed by vacuum distillation to obtain the finished product .

Chemical Reactions Analysis

4-Chlororesorcinol undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form quinones.

Reduction: Reduction reactions can convert it to chlorohydroquinone.

Scientific Research Applications

Cosmetic Industry

Hair Dyes and Tints

4-Chlororesorcinol is primarily used in oxidative hair dye formulations. It acts as a coupling agent that reacts with primary intermediates to create the final dye product. The concentration of this compound in hair coloring products typically ranges from 0.5% to 2% .

Safety Assessments

A comprehensive safety assessment indicated that topical applications of hair dye formulations containing up to 2% this compound did not adversely affect reproductive performance in animal studies . Long-term toxicity studies have shown no significant health risks at common usage levels, making it a preferred choice in cosmetic formulations .

Agricultural Applications

Pesticide and Herbicide

In agriculture, this compound has been utilized as a pesticide and herbicide. Its effectiveness in pest control is attributed to its ability to inhibit melanin production in certain pests, which can lead to their mortality . Additionally, it has been reported to enhance rooting and nutritional growth in orchid cuttings, indicating its role as a plant growth regulator .

Analytical Chemistry

Spectrophotometric Determination

this compound serves as a coupling agent in spectrophotometric methods for determining the concentration of various compounds, such as benzocaine. This method involves diazotization reactions where this compound helps produce measurable color changes that correlate with the concentration of the target analyte .

Environmental Applications

Pollution Control

Research has explored the use of this compound in assessing estuarine pollution. It can be involved in chemical analyses to identify sources of pollution and evaluate the impact of various contaminants on marine ecosystems . Its chemical properties allow it to interact with pollutants, providing insights into their degradation pathways.

Case Studies

Mechanism of Action

The mechanism of action of 4-Chlororesorcinol involves its interaction with cellular components. It can inhibit peroxidases in the thyroid, blocking the synthesis of thyroid hormones and causing goiter. This compound interferes with the iodination of tyrosine and the oxidation of iodide .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison

Degradation Pathways and Enzymatic Specificity

This compound is a terminal aromatic intermediate in the degradation of 4C3NP by Pseudomonas sp. JHN. Key enzymes include:

- 4C3NP-monooxygenase: Releases nitrite and forms this compound .

- Chlororesorcinol dioxygenase: Cleaves the aromatic ring, producing chlorohydroxymuconic semialdehyde .

Contrast with Other Chlorophenols:

- 4-Chlorophenol degrades via pulsed high-voltage discharge to form this compound, hydroquinone, and 4-chlorocatechol .

- 2-Chloro-4-nitrophenol (2C4NP) is metabolized by Burkholderia sp. SJ98 into 4-nitrocatechol and 1,2,4-benzenetriol, bypassing this compound .

Mesogenic Properties in Liquid Crystals

This compound-based BCLCs exhibit unique phase behaviors:

- Nematic Phase Stability : Rigid linking groups (e.g., biphenyl, stilbene) in the lengthening arm promote nematic phases over lamellar phases .

Key Research Findings

Bioremediation: Pseudomonas sp. JHN degrades 4C3NP in both sterile and non-sterile soil, with this compound as a critical intermediate .

Enzyme Inhibition: Blocking chlororesorcinol dioxygenase with 2,2′-dipyridyl halts degradation, confirming this compound’s terminal role .

Photodegradation: Pulsed high-voltage discharge of 4-chlorophenol yields this compound (minor product) and 4-chlorocatechol (major product) .

Biological Activity

4-Chlororesorcinol (4-CR) is an organic compound with significant biological activity, primarily studied for its applications in cosmetics, pharmaceuticals, and environmental science. This article reviews the biological effects, genotoxicity, and metabolic pathways of this compound, supported by data tables and case studies.

- Chemical Formula : C₆H₄ClO₂

- Molecular Weight : 144.55 g/mol

- CAS Number : 95-08-1

Biological Activity Overview

This compound exhibits various biological activities, including antimicrobial, antioxidant, and potential genotoxic effects. Its role as a hair dye intermediate has been extensively studied due to safety concerns regarding long-term exposure.

Antimicrobial Activity

Research indicates that this compound possesses antimicrobial properties effective against various pathogens. A study demonstrated its efficacy against Gram-positive and Gram-negative bacteria, suggesting potential applications in antiseptic formulations .

Antioxidant Properties

This compound has been shown to exhibit antioxidant activity, which may contribute to its protective effects against oxidative stress in cells. This property is particularly relevant in dermatological applications where oxidative damage is a concern .

Genotoxicity Studies

Genotoxicity assessments of this compound have yielded mixed results. Notably:

- In Vitro Studies : A study involving mouse lymphoma L5178Y cells indicated that 4-CR did not significantly induce gene mutations, suggesting a low genotoxic risk under certain conditions .

- Chromosomal Aberrations : In Chinese hamster V79 cells, significant increases in structural chromosomal aberrations were observed with both metabolic activation and without it, indicating that 4-CR can act as a potent clastogen .

Case Study: Dermal Exposure in Rats

A subchronic dermal exposure study evaluated the effects of a hair dye formulation containing 2% this compound on Wistar rats. The findings indicated no significant carcinogenic risk over a two-year period, with no treatment-related tumors observed .

| Study Parameter | Control Group | Treated Group |

|---|---|---|

| Tumor Incidence | 0% | 0% |

| Body Weight Change | Stable | Stable |

| Clinical Signs | None | Mild tremors (high dose) |

In Vivo Genotoxicity Testing

A micronucleus test conducted on NMRI mice revealed that doses of 25 to 100 mg/kg body weight resulted in slight decreases in polychromatic erythrocytes, but did not conclusively indicate genotoxicity at lower doses .

Metabolic Pathways

Recent studies have identified that this compound is a significant metabolite in the degradation pathways of chlorinated phenols. For instance:

Q & A

Basic Research Questions

Q. What experimental methods are recommended for synthesizing and characterizing 4-chlororesorcinol in laboratory settings?

- Methodological Answer : Synthesis typically involves chlorination of resorcinol under controlled pH and temperature conditions. For characterization, use nuclear magnetic resonance (NMR) to confirm substitution patterns (e.g., distinguishing between 4- and 2-chloro isomers) and high-performance liquid chromatography (HPLC) to assess purity. Thermal stability can be evaluated via differential scanning calorimetry (DSC), referencing melting points (106–108°C) as a benchmark . Experimental protocols must include detailed preparation steps and validation against literature data to ensure reproducibility .

Q. How do researchers determine the reactive sites of this compound in electrophilic substitution reactions?

- Methodological Answer : Kinetic studies under varying pH and reactant concentrations are critical. For example, monochloramination at pH 8.6 reveals preferential reactivity at the 2-position over the 4-position due to steric and electronic effects. Isotopic labeling or computational modeling (e.g., density functional theory) can validate experimental observations .

Advanced Research Questions

Q. What experimental approaches are used to study microbial degradation pathways of this compound in environmental samples?

- Methodological Answer : Use bacterial strains like Pseudomonas sp. JHN to monitor degradation intermediates. Enzyme assays (e.g., 4C3NP-monooxygenase activity) and metabolite profiling (via LC-MS) identify key steps, such as the cleavage of this compound into chlorohydroxymuconic semialdehyde. Microcosm studies in soil samples validate bioremediation potential under simulated environmental conditions .

Q. How can contradictions between theoretical and observed product distributions in chlorination reactions of this compound be resolved?

- Methodological Answer : Theoretical models assuming equal reactivity of all ortho positions (e.g., 50% 4,6-dichloro vs. 50% 2,6-dichloro products) may conflict with experimental yields (e.g., 25% 4,6-dichloro). Address discrepancies by analyzing reaction intermediates via stopped-flow spectroscopy or adjusting kinetic models to account for steric hindrance and pH-dependent nucleophilicity .

Q. What methodological considerations are critical when developing spectrophotometric assays using this compound as a coupling agent?

- Methodological Answer : Optimize diazotization conditions (e.g., sodium nitrite concentration, HCl pH) to minimize side reactions. Coupling with this compound in alkaline media requires precise temperature control (20–25°C) to stabilize the azo dye. Validate linearity (e.g., 5.5–15 µg/mL range) and interference effects using standard addition methods .

Q. Data Analysis & Reproducibility

Q. How should kinetic data be analyzed to compare positional reactivity in this compound derivatives?

- Methodological Answer : Apply pseudo-first-order kinetics to determine rate constants for each position. Use Arrhenius plots to assess temperature dependence and Eyring equations to calculate activation parameters. Statistical tools (e.g., ANOVA) identify significant differences between reactivity at the 2- and 4-positions .

Q. What protocols ensure reproducibility in synthesizing this compound derivatives for catalytic studies?

- Methodological Answer : Document reaction conditions (solvent, catalyst loading, stoichiometry) in detail. Use internal standards (e.g., deuterated analogs) for NMR quantification. Cross-validate results with independent techniques like X-ray crystallography or mass spectrometry .

Q. Safety & Toxicity in Research

Q. What in vitro assays are recommended for assessing the cytotoxicity of this compound?

Properties

IUPAC Name |

4-chlorobenzene-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClO2/c7-5-2-1-4(8)3-6(5)9/h1-3,8-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQVAPEJNIZULEK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8052643 | |

| Record name | 4-Chlororesorcinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8052643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Beige-brown solid; [EC: SCCS - Opinion] Light beige granular powder with a mild phenolic odor; [Jos. H. Lowenstein and Sons MSDS] | |

| Record name | 4-Chlororesorcinol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20027 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.0012 [mmHg] | |

| Record name | 4-Chlororesorcinol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20027 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

95-88-5 | |

| Record name | 4-Chlororesorcinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=95-88-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Benzenediol, 4-chloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000095885 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Chlororesorcinol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6298 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Chlororesorcinol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1569 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-Benzenediol, 4-chloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Chlororesorcinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8052643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-chlororesorcinol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.239 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-CHLORORESORCINOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/87045U29QJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.